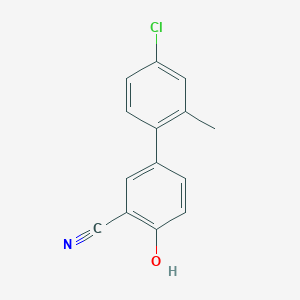
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol, 95% (also known as 5-CFPC) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 106-107°C and a boiling point of 210-211°C. 5-CFPC is a derivative of phenol, and it is synthesized by the reaction of 3-chloro-5-fluorophenol and sodium cyanide. Due to its chemical properties, 5-CFPC is widely used in laboratory experiments and scientific research.
作用机制
The mechanism of action of 5-CFPC is not completely understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule during the reaction. This proton donation is essential for the reaction to proceed, and it is believed to be the mechanism by which 5-CFPC catalyzes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFPC are not well understood. It is known that 5-CFPC is not toxic to humans, as it has been used in laboratory experiments without any reported adverse effects. However, it is not known if 5-CFPC has any other biochemical or physiological effects on humans.
实验室实验的优点和局限性
The primary advantage of using 5-CFPC in laboratory experiments is its high purity (95%). This makes it ideal for use in experiments that require precise measurements and high accuracy. Additionally, 5-CFPC is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
The main limitation of 5-CFPC is its low solubility in water. This makes it difficult to use in experiments that require aqueous solutions. Additionally, 5-CFPC is not stable in the presence of light, so experiments that involve light must be conducted in the dark.
未来方向
There are a number of potential future directions for 5-CFPC research. These include further research into the biochemical and physiological effects of 5-CFPC, as well as research into its potential applications in the synthesis of new compounds. Additionally, research into the mechanism of action of 5-CFPC could lead to the development of new and improved catalysts for use in laboratory experiments. Finally, research into the solubility of 5-CFPC in water could lead to the development of new aqueous solutions for use in experiments.
合成方法
5-CFPC is synthesized through a reaction between 3-chloro-5-fluorophenol and sodium cyanide. This reaction is accomplished by heating the two chemicals together in an inert atmosphere at a temperature of around 100°C. The reaction yields a white crystalline solid of 5-CFPC, with a purity of 95%.
科学研究应用
5-CFPC is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as carboxylic acids, amines, and esters. 5-CFPC is also used as a catalyst in the polymerization of styrene and other monomers. Additionally, 5-CFPC is used in the synthesis of fluorescent compounds for use in fluorescence spectroscopy experiments.
属性
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHGSDKLPYSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684825 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-23-8 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














